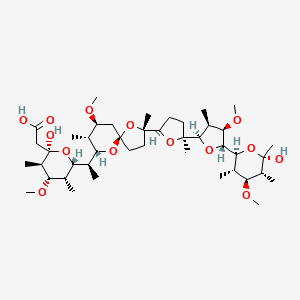

Lonomycin C

Description

Historical Context of Polyether Ionophore Discovery

The journey into the world of polyether ionophores began in 1951 with the discovery of the first compound in this class, lasalocid, which was isolated from a fermentation product of Streptomyces. slideshare.net However, the term "ionophore" was formally introduced in 1967 to describe molecules capable of binding metal ions and facilitating their transport across cellular membranes. nih.govmdpi.com This unique chemical and physiological property established polyether ionophores as invaluable tools for studying cation transport mechanisms. nih.govmdpi.com

These complex molecules are naturally produced by various bacteria, primarily from the order Actinomycetales, including genera like Streptomyces and Actinomadura. slideshare.netnih.gov Polyether ionophores are a distinct class of polyketides, characterized by a backbone rich in ether linkages and heterocyclic rings. mdpi.comontosight.ai Their lipophilic (fat-soluble) exterior allows them to insert into cell membranes, while their core can chelate specific cations. nih.govfrontiersin.org By binding to cations like potassium (K+) and sodium (Na+) and transporting them across membranes, they disrupt the crucial electrochemical gradients necessary for cellular function, leading to cell death. slideshare.netnih.gov This mechanism of action underpins their potent antimicrobial activities, particularly against Gram-positive bacteria. slideshare.netnih.gov

Discovery and Isolation of Lonomycin (B1226386) C

Lonomycin was first reported as a new polyether antibiotic isolated from the culture broth of Streptomyces ribosidifcus strain TM-481. nih.govjst.go.jp Initially, the principal compound, later designated Lonomycin A, was identified. nih.govnih.gov Subsequent research on the fermentation products of the same bacterial strain led to the isolation of two new, closely related components: Lonomycin B and Lonomycin C. nih.govamanote.com

The isolation process involved separating these congeners as their sodium salts. This compound was obtained as a sodium salt with a melting point of 186-187°C and a molecular formula of C43H73O14Na. nih.gov Analysis of the mass spectrum of the methyl ester of this compound revealed a key structural difference from its relatives. Its mass was smaller by 14 mass units compared to the methyl esters of Lonomycin A and B, strongly suggesting that this compound is a demethyl derivative of Lonomycin A or B. nih.gov

Classification and Structural Relationship to Other Polyether Antibiotics

This compound is classified as a carboxyl polyether ionophore, a major group of antibiotics that possess a terminal carboxylic acid group. nih.govontosight.ai This class is known for its complex, oxygen-rich structures that form cyclic conformations through head-to-tail hydrogen bonding. nih.gov The lonomycins belong to a subgroup of polyether antibiotics that are characterized by the presence of three (hemi)ketal functions and the absence of a deoxysugar component. clockss.org

The lonomycins (A, B, and C) are closely related congeners, with this compound being a demethyl variant of Lonomycin A. nih.gov Lonomycin A is also known by other names, including Emericid. nih.govgoogle.com

Other related polyether antibiotics include:

Mutalomycin : A polyether antibiotic produced by Streptomyces mutabilis. mdpi.com It shares structural similarities with the lonomycin group. clockss.org

Ionomycin (B1663694) : An ionophore produced by Streptomyces conglobatus. wikipedia.org While structurally distinct, it is a well-known polyether that functions as an ionophore, but it exhibits a high and specific affinity for divalent cations, particularly calcium (Ca2+). wikipedia.orgvulcanchem.comtandfonline.com This contrasts with many other polyethers like lonomycin that primarily transport monovalent cations.

The following table provides a comparative overview of this compound and related compounds.

| Characteristic | This compound | Lonomycin A | Mutalomycin | Ionomycin |

| Molecular Formula | C43H74O14 nih.gov | C44H76O14 nih.gov | C44H76O14 | C41H72O9 wikipedia.org |

| Producing Organism | Streptomyces ribosidificus TM-481 nih.gov | Streptomyces ribosidificus TM-481 nih.govjst.go.jp | Streptomyces mutabilis mdpi.com | Streptomyces conglobatus wikipedia.org |

| Structural Class | Monovalent Carboxylic Polyether nih.govclockss.org | Monovalent Carboxylic Polyether nih.govclockss.org | Monovalent Carboxylic Polyether mdpi.comclockss.org | Divalent Carboxylic Polyether google.comwikipedia.org |

| Key Feature | Demethyl derivative of Lonomycin A nih.gov | Principal lonomycin component nih.gov | Structurally similar to lonomycin clockss.org | High selectivity for Ca2+ ions wikipedia.orgvulcanchem.com |

Note: The molecular formula for Mutalomycin is based on its structural similarity to Lonomycin A, though sources may vary.

Overview of Research Significance

The research significance of this compound and its family stems primarily from their biological activities and complex chemical structures. Like other polyether ionophores, this compound demonstrates antimicrobial activity, particularly against Gram-positive bacteria, although its potency is slightly less than that of Lonomycin A. nih.govnih.gov Beyond antibacterial effects, the broader class of polyether ionophores has been investigated for antiparasitic and antiproliferative properties. nih.govontosight.ai

The unique ability of these molecules to transport cations across lipid membranes makes them indispensable tools in cell biology and physiology research for studying ion transport and its downstream effects. nih.gov Furthermore, the intricate and stereochemically rich architecture of the lonomycins presents a significant challenge and an attractive target for synthetic organic chemists. ontosight.ai The development of synthetic routes to these complex natural products allows for the creation of structural analogs, which can help in understanding structure-activity relationships and potentially lead to molecules with improved biological profiles. ontosight.ai

Structure

2D Structure

Properties

CAS No. |

68537-50-8 |

|---|---|

Molecular Formula |

C43H74O14 |

Molecular Weight |

815.05 |

IUPAC Name |

2-((2R,3R,4S,5R,6S)-2-hydroxy-6-((S)-1-((2S,5R,7S,8R,9S)-2-((2S,2'R,3'S,4'R,5R,5'R)-5'-((2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)-4'-methoxy-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-9-methoxy-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)ethyl)-4-methoxy-3,5-dimethyltetrahydro-2H-pyran-2-yl)acetic acid |

InChI |

InChI=1S/C43H74O14/c1-21-28(48-11)19-42(55-31(21)22(2)32-23(3)34(50-13)27(7)43(47,56-32)20-30(44)45)18-17-39(8,57-42)29-15-16-40(9,53-29)38-25(5)35(51-14)37(52-38)36-24(4)33(49-12)26(6)41(10,46)54-36/h21-29,31-38,46-47H,15-20H2,1-14H3,(H,44,45)/t21-,22-,23+,24+,25+,26-,27-,28+,29-,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42-,43-/m1/s1 |

InChI Key |

XKNPSWOZNGJTIT-KNTJNFQZSA-N |

SMILES |

C[C@@H]1[C@@H](OC)C[C@@]2(O[C@@H]1[C@H]([C@@H]3[C@H](C)[C@H](OC)[C@@H](C)[C@](CC(O)=O)(O)O3)C)CC[C@@](C)([C@H]4CC[C@@](C)([C@H]5[C@@H](C)[C@@H](OC)[C@H]([C@@H]6[C@@H](C)[C@H](OC)[C@@H](C)[C@@](C)(O)O6)O5)O4)O2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lonomycin C; |

Origin of Product |

United States |

Biosynthesis of Lonomycin C

Producer Microorganisms: Streptomyces Species

Lonomycin (B1226386) C is known to be produced by the actinobacterium Streptomyces ribosidificus TM-481. Members of the genus Streptomyces are renowned for their ability to produce a wide array of secondary metabolites, including many clinically significant antibiotics. These soil-dwelling, filamentous bacteria possess complex genomes that harbor the genetic blueprints for the enzymatic machinery required to assemble structurally diverse natural products like Lonomycin C.

Elucidation of the Biosynthetic Pathway

The biosynthesis of polyether antibiotics such as this compound is a multi-step process orchestrated by a series of enzymes. Although the specific pathway for this compound has not been detailed in published research, it is hypothesized to follow the general principles established for other polyether antibiotics, originating from a polyketide backbone.

Polyketide Synthase (PKS) Mechanisms

The carbon skeleton of this compound is believed to be assembled by a Type I polyketide synthase (PKS). These large, modular enzymes function as an assembly line, where each module is responsible for the addition and modification of a specific building block, typically derived from small carboxylic acids like acetate (B1210297) and propionate. The growing polyketide chain is passed from one module to the next, with each step being catalyzed by a specific set of enzymatic domains within the module. The sequence and composition of these modules dictate the length, branching, and initial stereochemistry of the polyketide chain.

Post-PKS Modifications and Cyclizations

Following the assembly of the linear polyketide chain by the PKS, a series of post-PKS modifications are necessary to yield the final, biologically active this compound molecule. These modifications are catalyzed by a suite of tailoring enzymes and are crucial for the formation of the characteristic cyclic ether rings of polyether antibiotics. Key post-PKS modifications are thought to include:

Oxidative Cyclization: A cascade of stereospecific epoxidations followed by epoxide ring-opening reactions leads to the formation of the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings that define the polyether structure.

Demethylation: A key characteristic of this compound is that it is a demethyl derivative of its congener, Lonomycin A. This suggests the action of a specific demethylase enzyme in the later stages of the biosynthetic pathway, which removes a methyl group from a precursor molecule.

Genetic and Enzymatic Basis of this compound Biosynthesis

The genetic instructions for the entire biosynthetic pathway of a natural product are typically clustered together on the microorganism's chromosome in what is known as a biosynthetic gene cluster (BGC).

Gene Cluster Identification and Characterization

As of now, the specific biosynthetic gene cluster for this compound in Streptomyces ribosidificus has not been identified or characterized in the scientific literature. The identification and sequencing of this gene cluster would be a critical step in fully understanding the biosynthesis of this compound. It would allow for the identification of the PKS genes, as well as the genes encoding the various tailoring enzymes responsible for the post-PKS modifications.

Role of Specific Biosynthetic Enzymes

Without the identified gene cluster, the specific enzymes involved in this compound biosynthesis remain uncharacterized. However, based on the predicted biosynthetic pathway, the following types of enzymes are expected to play crucial roles:

| Enzyme Class | Predicted Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Assembly of the initial polyketide backbone. |

| Epoxidase | Catalyzes the formation of epoxide rings on the polyketide chain. |

| Epoxide Hydrolase | Catalyzes the ring-opening of epoxides to form cyclic ethers. |

| Demethylase | Removes a methyl group to convert a precursor into this compound. |

| Thioesterase | Cleaves the completed polyketide chain from the PKS. |

Further research, including genome sequencing of Streptomyces ribosidificus and functional characterization of the identified genes and their corresponding enzymes, is necessary to fully elucidate the intricate biosynthetic pathway of this compound.

Biotechnological Approaches to

Significant research efforts in biotechnology are often directed towards enhancing the production of valuable secondary metabolites like this compound. These approaches typically involve the genetic manipulation of the producing microorganism, in this case, Streptomyces ribosidificus, to increase yield and efficiency. The primary strategies employed are strain improvement through various selection and genetic modification techniques, and the more targeted approaches of synthetic biology and pathway engineering.

Strain Improvement for Enhanced Production

Strain improvement is a cornerstone of industrial microbiology, aimed at developing microbial variants with superior production capabilities compared to their wild-type counterparts. For the production of polyether antibiotics such as this compound from Streptomyces species, a combination of classical and modern techniques is often applied.

Classical strain improvement methods involve random mutagenesis followed by screening for high-producing mutants. This process, though labor-intensive, has historically been successful in generating strains with significantly enhanced antibiotic titers. Mutagenesis can be induced by various means, including:

Physical Mutagens: Such as ultraviolet (UV) radiation and X-rays, which cause random DNA damage.

Chemical Mutagens: Such as ethyl methanesulfonate (EMS) and N-methyl-N'-nitro-N-nitrosoguanidine (NTG), which induce point mutations and other genetic alterations.

Following mutagenesis, a high-throughput screening process is essential to identify the rare mutants that exhibit increased this compound production. This often involves developing sensitive and specific bioassays or analytical chemistry methods (e.g., High-Performance Liquid Chromatography - HPLC) to quantify the amount of the desired compound produced by individual colonies.

More rational approaches to strain improvement involve targeting specific genetic elements known to influence antibiotic production. This can include strategies to increase the resistance of the producing strain to the antibiotic it synthesizes, as increased resistance can sometimes correlate with higher production levels.

| Strain Improvement Technique | Description | Potential Impact on this compound Production |

| Random Mutagenesis (UV, Chemical) | Induces random genetic mutations throughout the genome of Streptomyces ribosidificus. | Can lead to unforeseen beneficial mutations that enhance precursor supply, upregulate biosynthetic gene expression, or improve export of this compound, thereby increasing yield. |

| High-Throughput Screening | Rapidly assesses the production levels of a large number of mutant strains. | Essential for identifying superior producer strains from a large pool of randomly mutated organisms. |

| Rational Selection | Involves selecting for strains with desirable traits, such as increased resistance to this compound or its precursors. | Can indirectly select for strains with improved production capabilities. |

Synthetic Biology and Pathway Engineering

The primary goals of pathway engineering for increased this compound production would include:

Increasing the Precursor Supply: The biosynthesis of polyketides like this compound requires a steady supply of simple building blocks, primarily derived from primary metabolism (e.g., acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA). Genetic modifications can be made to channel more of the cell's resources towards the production of these precursors. This might involve overexpressing genes for key enzymes in precursor synthesis or deleting genes for competing metabolic pathways.

Overexpression of Biosynthetic Genes: The entire this compound biosynthetic gene cluster, or key genes within it, can be placed under the control of strong, constitutive promoters to drive high levels of transcription and, consequently, high levels of enzyme production for the biosynthetic pathway.

Regulatory Gene Engineering: The biosynthesis of antibiotics in Streptomyces is often tightly regulated by a complex network of pathway-specific and global regulatory genes. Identifying and engineering these regulators (e.g., activators and repressors) can be a powerful strategy to "turn on" or enhance the expression of the this compound biosynthetic gene cluster.

Host Engineering: This involves modifying the host organism, Streptomyces ribosidificus, to be a more efficient "cell factory." This could include deleting genes involved in the production of other, non-essential secondary metabolites to reduce the metabolic burden and direct more resources towards this compound synthesis.

| Pathway Engineering Strategy | Specific Approach | Objective |

| Precursor Flux Enhancement | Overexpression of carboxylase enzymes (e.g., acetyl-CoA carboxylase, propionyl-CoA carboxylase). | Increase the intracellular pool of malonyl-CoA, methylmalonyl-CoA, and other extender units required for polyketide chain assembly. |

| Deletion of competing pathways. | Redirect metabolic flux away from other pathways and towards the biosynthesis of this compound precursors. | |

| Biosynthetic Gene Cluster Engineering | Promoter engineering or replacement for the entire gene cluster. | Achieve strong and constitutive expression of all the genes necessary for this compound synthesis. |

| Overexpression of pathway-specific regulatory genes. | Amplify the activation signal for the transcription of the this compound biosynthetic genes. | |

| Host Genome Modification | Deletion of gene clusters for other secondary metabolites. | Reduce competition for precursors and cellular energy, focusing metabolic resources on this compound production. |

| Optimization of export mechanisms. | Enhance the secretion of this compound from the cell to prevent feedback inhibition and potential toxicity. |

These biotechnological approaches, from broad-spectrum strain improvement to targeted genetic engineering, represent a powerful toolkit for optimizing the industrial-scale production of this compound.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Lonomycin (B1226386) C

The total synthesis of a complex molecule like Lonomycin C is a significant undertaking that relies on the strategic disconnection of the molecule into smaller, more manageable fragments. These fragments are then synthesized and subsequently coupled to construct the final natural product. The overarching strategy for this compound would logically mirror the convergent approaches successfully employed for Lonomycin A.

Stereoselective Construction of Polyether Rings

A hallmark of the lonomycin family is the presence of multiple substituted tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings with numerous stereocenters. The precise stereochemical control during the formation of these cyclic ethers is paramount to a successful total synthesis. Methodologies for the stereoselective synthesis of such rings often involve:

Epoxide-Opening Cascades: The regio- and stereoselective opening of epoxides by internal hydroxyl nucleophiles is a powerful and widely used strategy in polyether synthesis. The stereochemistry of the resulting cyclic ether is dictated by the stereochemistry of the starting epoxide and the hydroxyl group, as well as the reaction conditions.

Sharpless Asymmetric Epoxidation: This method allows for the enantioselective epoxidation of allylic alcohols, providing a reliable way to introduce key stereocenters that can then direct the formation of the polyether rings.

Substrate-Controlled Reactions: The existing stereocenters in a synthetic intermediate can be used to control the stereochemical outcome of subsequent reactions, including the formation of new cyclic ethers.

The construction of the polyether framework of this compound would necessitate a carefully planned sequence of these and other stereocontrolled reactions to ensure the correct relative and absolute stereochemistry of the final molecule.

Fragment Synthesis and Coupling Methodologies

A convergent synthesis strategy for this compound would involve the preparation of several key fragments, which would then be joined together in the later stages of the synthesis. Based on the structure of Lonomycin A, a logical disconnection of this compound would yield fragments corresponding to the left, middle, and right portions of the molecule.

The synthesis of these fragments would rely on a variety of asymmetric reactions to install the numerous chiral centers. Methodologies such as aldol (B89426) reactions, alkylations of chiral enolates (e.g., using Evans auxiliaries), and asymmetric reductions are fundamental to the construction of these polypropionate-derived fragments.

Once the fragments are synthesized, they must be coupled in a highly efficient and stereoselective manner. Common coupling strategies employed in polyether antibiotic synthesis include:

Julia-Kocienski Olefination: This reaction is used to form carbon-carbon double bonds and is particularly useful for coupling complex fragments.

Aldol Reactions: Directed aldol reactions can be used to form carbon-carbon bonds between fragments, often with a high degree of stereocontrol.

Suzuki and other Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between different types of fragments.

Recent Advances in Synthetic Routes

While specific recent advances in the synthesis of this compound are not documented, the broader field of polyether antibiotic synthesis has seen continuous innovation. These advancements could be applied to a future synthesis of this compound and include:

Development of new catalytic asymmetric methods: New catalysts and reactions are constantly being developed that allow for the more efficient and selective introduction of stereocenters.

Improved fragment coupling strategies: Research into new and more robust coupling reactions allows for the connection of ever more complex and sterically hindered fragments.

Application of flow chemistry: The use of continuous flow reactors can offer advantages in terms of reaction control, safety, and scalability for certain key steps in a complex synthesis.

These ongoing developments in synthetic organic chemistry will undoubtedly facilitate future efforts towards the total synthesis of this compound and other complex natural products.

Semisynthesis and Chemical Modification of this compound

Given the challenges of total synthesis, semisynthesis and chemical modification of the natural product offer an alternative route to analogues with potentially improved properties. As this compound is a demethyl derivative of the more abundant Lonomycin A, a plausible semisynthetic route to this compound would involve the selective demethylation of Lonomycin A.

Regioselective Functionalization

This compound possesses several hydroxyl groups and a carboxylic acid, which are potential sites for chemical modification. The ability to selectively functionalize one of these groups in the presence of others is a significant challenge. Regioselective reactions are crucial for the targeted modification of the molecule.

Strategies for achieving regioselectivity include:

Steric Hindrance: The different steric environments around the various functional groups can be exploited to direct reagents to the most accessible site.

Protecting Groups: The use of protecting groups allows for the temporary masking of certain functional groups while others are being modified.

Enzyme-Catalyzed Reactions: Enzymes can exhibit high regioselectivity and are increasingly being used for the selective modification of complex natural products.

While specific studies on the regioselective functionalization of this compound have not been reported, the principles of organic synthesis suggest that such modifications are feasible and could lead to the generation of a library of derivatives for further study.

Derivatization for Enhanced Research Utility

The chemical derivatization of this compound can be a valuable tool for studying its biological mechanism of action and for developing new research tools. For example, the introduction of a fluorescent tag or a photoaffinity label could allow for the visualization of the molecule's localization within a cell or the identification of its biological targets.

Common derivatization strategies for natural products like this compound include:

Esterification of the carboxylic acid: The carboxylic acid moiety can be readily converted to a variety of esters, which can alter the molecule's polarity and cell permeability.

Acylation or etherification of hydroxyl groups: The hydroxyl groups can be modified to introduce different functional groups, which can be used to probe structure-activity relationships.

The generation of such derivatives is essential for a deeper understanding of the biological properties of this compound and for the development of new therapeutic agents based on its scaffold.

Design and Synthesis of this compound Analogues

Detailed strategies for the design and synthesis of this compound analogues are not well-established. The inherent structural complexity of the Lonomycin family, characterized by a polycyclic ether backbone and numerous stereocenters, presents a formidable challenge to synthetic chemists. The development of analogues would necessitate a highly sophisticated synthetic approach, likely involving convergent strategies to assemble key fragments of the molecule.

In the absence of specific studies on this compound, rational design principles for its analogues can only be extrapolated from general knowledge of polyether antibiotic structure-activity relationships. Key considerations for such a design would likely focus on:

Modification of the Carboxylic Acid Group: The terminal carboxylic acid is crucial for the ionophoric activity of this class of compounds. Esterification or amidation could be explored to modulate lipophilicity and cell permeability.

Alteration of the Polyether Core: Selective demethylation, as seen in the natural variation between Lonomycin A/B and this compound, suggests that modifications to the methylation pattern of the polyether backbone could influence biological activity. rsc.org

Stereochemical Modifications: The precise stereochemistry of the numerous chiral centers is critical for the specific folding of the molecule and its ability to complex with cations. The synthesis of stereoisomers could provide insights into the structural requirements for ion binding and transport.

A theoretical approach to designing this compound analogues would involve computational modeling to predict how structural changes might affect the molecule's conformation and its interaction with metal ions and biological membranes.

Combinatorial chemistry, a powerful tool for generating large libraries of related compounds, has not been specifically applied to this compound according to available research. The complexity of the Lonomycin scaffold makes it a challenging target for traditional solid-phase or solution-phase combinatorial synthesis.

A hypothetical combinatorial strategy would likely involve a late-stage diversification approach. This would entail the synthesis of a common advanced intermediate, representing a significant portion of the this compound core, which could then be subjected to a variety of chemical transformations to introduce diversity at specific positions. For instance, different alkyl or aryl groups could be introduced at the periphery of the molecule. However, the development of such a synthetic route would first require a robust and efficient total synthesis of the this compound natural product itself.

Due to the limited availability of research focused specifically on the synthesis and derivatization of this compound, detailed research findings and data tables on its analogues cannot be provided at this time. The scientific community's efforts have been more concentrated on other members of the polyether antibiotic family and different classes of natural products. Future advancements in synthetic methodology may eventually enable a more thorough exploration of the chemical space around this compound.

Molecular Mechanism of Action

Ionophoric Properties and Cation Transport

Ionomycin's primary mode of action is its function as a mobile ion carrier, facilitating the transport of cations across lipid membranes. nih.govcellsignal.com This property is central to its biological effects, allowing for the rapid alteration of intracellular ion concentrations.

Ionomycin (B1663694) exhibits a high degree of selectivity for divalent cations. abcam.com Its structure, featuring a β-diketone and a carboxylic acid group, forms a chelate that preferentially binds these ions. wikipedia.org The antibiotic is capable of extracting divalent cations from an aqueous environment into an organic phase, effectively acting as a carrier across the lipid bilayer of cell membranes. nih.govresearchgate.net

Extensive research has established a clear selectivity order for Ionomycin's binding affinity. nih.govresearchgate.net It has the highest affinity for Calcium (Ca2+), followed by Magnesium (Mg2+). nih.gov Its binding to other divalent cations like Strontium (Sr2+) and Barium (Ba2+) is considered insignificant. nih.govresearchgate.net While it can also bind to some trivalent cations like Lanthanum (La3+), its complexation with monovalent alkali metal ions, such as Potassium (K+), is negligible. nih.govresearchgate.net Ionomycin complexes with and transports calcium ions in a one-to-one stoichiometry. nih.govresearchgate.net

| Cation | Binding Affinity Rank | Stoichiometry with Ionomycin | Reference |

|---|---|---|---|

| Calcium (Ca2+) | 1 (Highest) | 1:1 | nih.govresearchgate.net |

| Magnesium (Mg2+) | 2 | Not specified | nih.gov |

| Strontium (Sr2+) | 3 (Insignificant) | Not specified | nih.govresearchgate.net |

| Barium (Ba2+) | 3 (Insignificant) | Not specified | nih.govresearchgate.net |

| Potassium (K+) | Negligible | Not specified | nih.govresearchgate.net |

Ionomycin facilitates cation transport across membranes through two primary mechanisms. The first is a direct Ca2+/H+ exchange, where the ionophore carries a calcium ion into the cell in exchange for a proton. nih.gov This process is electrogenic, meaning it creates an electrical potential across the membrane. nih.gov

The second, and perhaps more significant, mechanism involves the stimulation of endogenous ion transport pathways. nih.govnih.gov Ionomycin can mobilize intracellular calcium stores, such as those in the endoplasmic reticulum. nih.govnih.gov The depletion of these stores triggers a cellular response known as store-regulated cation entry (SRCE), which opens native channels in the plasma membrane to allow an influx of calcium from the extracellular environment. cellsignal.comnih.govscispace.com Studies have shown that Ionomycin's ability to enhance Ca2+ influx is primarily due to the activation of these endogenous pathways rather than by directly translocating ions across the plasma membrane itself. nih.govnih.gov This is supported by findings that the maximal rate of ion entry stimulated by agonists is not further increased by Ionomycin, suggesting a common, shared pathway. nih.gov

Intracellular Signaling Pathway Modulation

The Ionomycin-induced elevation of intracellular calcium acts as a powerful second messenger signal, triggering a cascade of downstream signaling events that profoundly affect cellular function.

One of the key consequences of increased intracellular Ca2+ is the activation of Protein Kinase C (PKC). cellsignal.comnih.gov In human T cells, for example, Ionomycin treatment directly leads to PKC activation, which is a critical step in T cell activation and proliferation. nih.gov This activation is demonstrated by the autophosphorylation of PKC itself and the phosphorylation of its target proteins. nih.gov Ionomycin can also act synergistically with phorbol (B1677699) esters, such as Phorbol 12-myristate 13-acetate (PMA), to enhance the activation of PKC. nih.govnih.gov Classical PKC isoforms are activated by both Ca2+ and the lipid second messenger diacylglycerol (DAG). mdpi.com

Ionomycin treatment also triggers the hydrolysis of phosphoinositides, a class of lipids found in the cell membrane. cellsignal.comnih.gov This process is a fundamental step in signal transduction. nih.gov The breakdown of phosphoinositides, specifically phosphatidylinositol 4,5-bisphosphate (PIP2), generates crucial second messengers: inositol (B14025) phosphates (like inositol trisphosphate, IP3) and diacylglycerol (DAG). nih.govmdpi.com The generation of these by-products is a direct consequence of Ionomycin's activity in T cells. nih.gov IP3 typically mobilizes calcium from intracellular stores, further amplifying the Ca2+ signal, while DAG is a direct activator of PKC. mdpi.com Thus, the hydrolysis of phosphoinositides is a critical link between the ionophoric action of Ionomycin and the activation of downstream kinases like PKC. nih.gov

The increase in cytosolic Ca2+ initiated by Ionomycin also leads to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.gov In human neutrophils, Ionomycin has been shown to cause the activation of both p38 MAPK and p42/44 MAPK (also known as ERK). nih.gov The activation of these kinases is crucial for various cellular processes, including inflammatory responses and gene expression. mdpi.com

Research indicates that the activation of different MAPK pathways can be dependent on the source of the Ca2+ increase. The activation of p38 MAPK by Ionomycin is primarily dependent on the release of Ca2+ from intracellular stores, as chelation of cytosolic calcium completely inhibits its activation. nih.gov Conversely, the activation of p42/44 MAPK is abrogated by the chelation of extracellular Ca2+, suggesting it is dependent on Ca2+ influx from outside the cell. nih.gov This demonstrates that Ionomycin can differentially regulate distinct signaling pathways based on its multifaceted effects on calcium homeostasis. nih.gov

| MAPK Pathway | Effect of Ionomycin | Calcium Dependence | Reference |

|---|---|---|---|

| p38 MAPK | Activation (Dual Phosphorylation) | Cytosolic Ca2+ (from intracellular stores) | nih.gov |

| p42/44 MAPK (ERK) | Activation (Dual Phosphorylation) | Extracellular Ca2+ influx | nih.gov |

Impact on NF-κB Signaling

Lonomycin (B1226386) C, a potent ionophore, plays a significant role in modulating intracellular signaling pathways, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The activation of NF-κB is a critical step in the expression of various genes involved in immune and inflammatory responses. Research indicates that the effect of Lonomycin C on NF-κB is often studied in conjunction with phorbol myristate acetate (B1210297) (PMA), a protein kinase C (PKC) activator.

When used together, this compound and PMA can activate the transcription factor NF-κB. invivogen.com This combined treatment leads to robust NF-κB-dependent transcription. researchgate.net However, studies on Jurkat T cells have shown that this compound alone primarily activates the Nuclear Factor of Activated T-cells (NFAT) pathway, while PMA stimulation alone is a strong inducer of the NF-κB pathway, as observed through the phosphorylation of the p65 subunit. researchgate.net The synergistic action of this compound and PMA results in the activation of both NF-κB and NFAT/AP-1-dependent transcription, which culminates in the production of cytokines like Interleukin-2 (IL-2). invivogen.comresearchgate.net

Table 1: Differential Effects of this compound and PMA on Transcription Factor Activation in Jurkat T Cells

| Stimulus | NF-κB Pathway Activation (p65 phosphorylation) | NFAT Pathway Activation (NFATc2 dephosphorylation) | Combined Transcriptional Output (e.g., IL-2 production) |

| This compound | Minimal | Strong | Low |

| PMA | Strong | Minimal | Low |

| This compound + PMA | Strong | Strong | High |

| This table is based on findings from studies on Jurkat T cells. researchgate.net |

Calcium-Calmodulin Dependent Signaling Effects

As a calcium ionophore, this compound's primary mechanism involves elevating intracellular calcium levels, which directly engages calcium-dependent signaling cascades, most notably those mediated by calmodulin. cellsignal.com Calmodulin is a versatile Ca²⁺ sensor that, upon binding to calcium ions, activates a host of downstream enzymes, including the Ca²⁺/calmodulin-dependent protein kinases (CaMKs). mdpi.com

Exposure of cells to this compound leads to a rapid increase in the activity of CaMK II. ahajournals.orgahajournals.org This activation occurs as the influx of Ca²⁺ promotes the binding of the Ca²⁺/calmodulin complex to CaMK II, which can then undergo autophosphorylation. This process can make the kinase partially independent of calcium for its activity. ahajournals.org The activation of CaMK II is a crucial step for various cellular processes, including the migration of vascular smooth muscle cells. ahajournals.org Furthermore, this compound-induced CaMK II activation has been linked to the stimulation of other signaling pathways, such as the extracellular signal–regulated kinase 1/2 (ERK1/2) cascade. ahajournals.org In certain cellular contexts, this compound treatment also leads to a physical redistribution of CaMK II, causing it to form distinct clusters or puncta within the cytosol. nih.gov

Table 2: Key Components in this compound-Induced Ca²⁺/Calmodulin Signaling

| Component | Role | Effect of this compound |

| Intracellular Ca²⁺ | Second Messenger | Rapid and sustained increase. plos.org |

| Calmodulin (CaM) | Ca²⁺ Sensor | Binds to Ca²⁺ and undergoes a conformational change. mdpi.com |

| CaMK II | Downstream Effector Kinase | Activated by Ca²⁺/CaM complex, leading to autophosphorylation and stimulation of further signaling. ahajournals.orgahajournals.org |

| ERK1/2 | Signaling Cascade Component | Activated downstream of CaMK II in some cell types. ahajournals.org |

Cellular Effects and Processes Disruption

Disruption of Intracellular Ion Homeostasis

This compound is a potent and selective calcium ionophore that acts as a mobile carrier for Ca²⁺ ions across biological membranes. cellsignal.com Its fundamental effect is the profound disruption of intracellular calcium homeostasis. invivogen.com The process typically occurs in a biphasic manner. nih.gov First, this compound mobilizes Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. nih.govnih.gov This initial release of stored calcium then triggers a second phase: a sustained influx of calcium from the extracellular environment through store-regulated cation entry pathways. cellsignal.comnih.govnih.gov

This dual action ensures a rapid and significant elevation of cytosolic Ca²⁺ concentration. plos.org The ability of this compound to increase the permeability of membranes to Ca²⁺ can overwhelm the cell's natural extrusion mechanisms, such as the plasma membrane Ca²⁺-ATPase (PMCA), leading to a sustained high-calcium state. researchgate.net This disruption of the finely tuned ionic balance affects numerous calcium-dependent cellular processes.

Perturbation of Cell Membrane Potential

The massive influx of cations induced by this compound can lead to significant changes in the cell's membrane potential, although the specific outcome can be cell-type dependent. In rat submandibular acinar cells, this compound can facilitate an electrogenic exchange of Ca²⁺ for H⁺ ions, which results in membrane depolarization (the membrane potential becomes less negative). nih.gov

Conversely, in other cell types, the this compound-induced elevation of intracellular Ca²⁺ can activate Ca²⁺-sensitive K⁺ channels. researchgate.net The activation of these channels leads to an efflux of potassium ions (K⁺) out of the cell, which can cause hyperpolarization (the membrane potential becomes more negative). nih.gov Therefore, the ultimate effect of this compound on membrane potential is contingent on the specific ion channels and transporters expressed in a given cell type and their response to elevated intracellular calcium.

Table 3: Cell-Type Dependent Effects of this compound on Membrane Potential

| Cell Type | Observed Effect | Proposed Mechanism |

| Rat Submandibular Acinar Cells | Depolarization | Electrogenic Ca²⁺/H⁺ exchange. nih.gov |

| HL-60 Cells | Hyperpolarization | The study suggests this effect alters electroporation outcomes. nih.gov |

| Human Red Blood Cells | Hyperpolarization (inferred) | Activation of Ca²⁺-sensitive K⁺ channels leading to K⁺ efflux. researchgate.net |

Induction of Apoptosis Pathways (e.g., Calpain Activation, Bcl-2 Proteins)

The severe disruption of calcium homeostasis by this compound is a potent trigger for programmed cell death, or apoptosis. invivogen.com A key mechanism in this process is the activation of calpains, a family of calcium-dependent cysteine proteases. nih.goveur.nl The sustained high levels of intracellular Ca²⁺ lead to the activation of these enzymes. nih.govscispace.com

Once activated, calpains can cleave a variety of cellular substrates, including members of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.goveur.nl Studies have shown that this compound-activated calpains cleave both the anti-apoptotic protein Bcl-2 and the pro-apoptotic BH3-only protein Bid. nih.goveur.nl The cleavage of these proteins disrupts their normal function and promotes the release of cytochrome c from the mitochondria into the cytoplasm. nih.goveur.nl This event initiates the intrinsic apoptotic pathway, leading to the sequential activation of caspase-9 and effector caspases like caspase-3 and caspase-7, ultimately resulting in the execution of the apoptotic program. nih.goveur.nl

Table 4: Key Events in this compound-Induced Apoptosis

| Step | Molecular Event | Key Proteins Involved | Outcome |

| 1. Initiation | Increased intracellular Ca²⁺ | This compound | Disruption of ion homeostasis |

| 2. Transduction | Calpain activation | Calpains | Proteolytic activity initiated nih.goveur.nl |

| 3. Mitochondrial Engagement | Cleavage of Bcl-2 family proteins | Bcl-2, Bid | Release of cytochrome c nih.goveur.nl |

| 4. Caspase Cascade | Activation of initiator and executioner caspases | Caspase-9, Caspase-3, Caspase-7 | Amplification of apoptotic signal nih.goveur.nl |

| 5. Execution | Cleavage of cellular substrates | Various | Cell death |

Alterations in Actin Cytoskeleton Dynamics

This compound induces rapid and dramatic rearrangements of the actin cytoskeleton. researchgate.net This effect appears to be a direct consequence of the altered intracellular ionic environment. Research in starfish oocytes has revealed a dual effect on actin organization. researchgate.net In the subplasmalemmal region, near the cell membrane, this compound causes a conspicuous and fast depolymerization of actin filaments. researchgate.net Simultaneously, in the inner cytoplasm, it promotes extensive polymerization, leading to the formation of longer and thicker actin microfilament bundles. researchgate.net

This reorganization is not limited to oocytes. In neutrophils, this compound stimulation also leads to profound reorganization of the cytoskeleton. nih.gov These alterations in actin dynamics can have significant functional consequences for the cell, affecting processes such as cell shape, motility, and division. The rapid and spatially distinct remodeling of actin filaments highlights the sensitivity of the cytoskeleton to intracellular calcium transients.

Impact on Organelle Function (e.g., Cortical Granules)

Information regarding the specific effects of this compound on the function of organelles, including but not limited to cortical granules, is not available in the current scientific literature. The mechanism by which this compound might influence the exocytosis of these granules, alter their membrane potential, or affect their enzymatic contents remains uncharacterized.

Research on other calcium ionophores, such as Ionomycin, has demonstrated significant effects on cortical granule exocytosis in various model organisms. These studies have provided valuable insights into the calcium-dependent mechanisms that regulate fertilization and early embryonic development. However, due to the explicit instruction to focus solely on this compound, these findings cannot be extrapolated or presented in this article.

Further research is required to elucidate the specific molecular interactions and cellular consequences of this compound exposure. Until such studies are conducted and published, a detailed and accurate account of its impact on organelle function cannot be provided.

Structure Activity Relationships Sar

Elucidation of Structural Motifs Critical for Ion Binding

The defining characteristic of Lonomycin (B1226386) C and other polyether ionophores is their ability to selectively bind metal cations. This function is a direct result of several key structural motifs working in concert. The molecule's architecture features a flexible carbon backbone substituted with multiple oxygen-containing functional groups, including hydroxyl, ether, and a terminal carboxylic acid.

When encountering a cation, the linear molecule wraps around it, creating a pseudocyclic conformation. nih.gov This conformational change positions the oxygen atoms inward, forming a polar, oxygen-rich internal cavity that chelates the cation through a series of ion-dipole interactions. nih.gov The exterior of this newly formed complex is, in contrast, lipophilic, composed of the alkyl backbone, which facilitates its passage through the lipid bilayers of cell membranes. nih.gov

Two structural features are paramount for this process:

The Oxygen-Rich Internal Cavity: The precise arrangement and spacing of the ether and hydroxyl oxygen atoms along the backbone are critical for coordinating the target cation. These oxygen atoms act as Lewis bases, donating lone pairs of electrons to form a stable coordination sphere around the positively charged ion.

The Terminal Carboxylic Acid Group: The carboxyl group at one end of the molecule plays a dual role. Firstly, its deprotonated form (carboxylate) provides a negative charge that neutralizes the positive charge of the bound cation, forming a neutral, charge-shielded complex. nih.gov Secondly, the carboxylate group forms a crucial hydrogen bond with a hydroxyl group at the opposite end of the molecule, effectively "locking" the pseudocyclic structure in place. This "head-to-tail" hydrogen bonding is a hallmark of this class of ionophores and is essential for the stability of the cation-ionophore complex during membrane transit. nih.gov

Correlation Between Chemical Structure and Ion Selectivity

While many carboxyl ionophores can transport monovalent cations like Na+ and K+, they often exhibit a distinct preference or selectivity for certain ions over others. nih.gov This selectivity is not arbitrary but is dictated by a subtle interplay between the size of the internal cavity formed by the ionophore and the ionic radius of the cation.

The structure of Lonomycin C, a congener of Lonomycin A, is tailored to create a cavity of a specific size. The flexibility of the backbone allows for some conformational adjustment, but the optimal fit, leading to the most stable complex, is achieved when the cation's size perfectly matches the cavity's dimensions.

Cavity Size: The length of the polyether backbone and the number and position of its oxygen atoms determine the dimensions of the binding cavity. A larger or smaller cavity will preferentially bind cations with corresponding larger or smaller ionic radii.

Electrostatic Interactions: The affinity for specific ions is also governed by the electrostatic neutralization of the cation and the ability of the charged carboxylate to form a stable bond with the cation. nih.gov

This compound and its relatives (Lonomycin A and B) are known to be closely related congeners, suggesting they possess similar, though not identical, ion selectivities. jst.go.jp For instance, subtle differences in methylation or the length of an alkyl side chain between these congeners can slightly alter the conformation of the binding pocket, thereby shifting the preference for one cation over another.

Table 1: Ionic Radii of Common Biological Cations

| Cation | Ionic Radius (Å) |

|---|---|

| Na⁺ | 1.02 |

| K⁺ | 1.38 |

| Mg²⁺ | 0.72 |

This interactive table provides the ionic radii for common cations, illustrating the size differences that ionophores like this compound can distinguish.

Influence of Functional Groups on Biological Activities

The biological activities of this compound, such as its antibacterial and antiproliferative effects, are a direct consequence of its ionophoric function. nih.gov Therefore, functional groups that are critical for ion binding are also essential for its biological action. Any modification that disrupts the formation of the cation complex will diminish or abolish its ability to perturb ion gradients across cellular membranes, which is the primary mechanism of its cytotoxicity. nih.gov

The Carboxyl Group: This is arguably the most critical functional group for biological activity. Studies on various carboxyl ionophores have reinforced the essential role of the terminal carboxylic acid. nih.gov Esterification or reduction of this group prevents the formation of the head-to-tail hydrogen bond and eliminates the negative charge needed to form a neutral complex, thereby rendering the molecule inactive as an ion transporter.

Hydroxyl Groups: The free hydroxyl groups that participate in chelating the cation and in the head-to-tail hydrogen bond are also indispensable. Their modification, for example, through etherification, can disrupt the coordination sphere and reduce the stability of the complex, leading to decreased biological potency.

This compound has demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains, while being largely inactive against Gram-negative bacteria. nih.gov This selectivity is attributed to differences in the cell wall structure between these bacterial types, rather than a difference in the ionophore's mechanism of action.

Stereochemical Requirements for Activity

This compound is a complex chiral molecule with numerous stereocenters. The specific three-dimensional arrangement of its atoms is not accidental but is crucial for its function. The precise stereochemistry dictates the correct folding of the molecule into the specific pseudocyclic conformation required for efficient and selective ion binding.

Lonomycin B, for example, is a stereoisomer of Lonomycin A, highlighting that even a change at one of the stereocenters can result in a distinct, isolatable compound. jst.go.jpresearchgate.net This implies that the stereochemical integrity of the molecule is vital. An incorrect configuration at any of the key stereocenters could:

Prevent the oxygen atoms from aligning correctly to form the binding cavity.

Introduce steric hindrance that impedes the "head-to-tail" cyclization.

Therefore, the absolute configuration of this compound is intrinsically linked to its biological activity. electronicsandbooks.com Synthetic efforts toward this compound and related polyethers must meticulously control the stereochemistry at each chiral center to produce a biologically active molecule. electronicsandbooks.com

Computational and In Silico Approaches to SAR

Modern computational chemistry provides powerful tools for investigating the structure-activity relationships of complex molecules like this compound. In silico methods allow researchers to model the interactions between the ionophore and various cations, providing insights that can be difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics: These techniques can be used to simulate the process of this compound binding to a cation. By calculating the binding energies for different ions, these models can predict ion selectivity. Molecular dynamics simulations can further reveal the conformational changes the ionophore undergoes during binding and transport, highlighting the flexibility of the backbone and the stability of the resulting complex.

These computational approaches are invaluable for rationalizing observed SAR data and for predicting how novel synthetic derivatives of this compound might behave, potentially guiding the design of new ionophores with enhanced potency or altered ion selectivity.

Table of Mentioned Compounds

| Compound Name |

|---|

| Lonomycin A |

| Lonomycin B |

Preclinical Research and Biological Activity Spectrum

In Vitro Efficacy Studies (Cell-based Models)

Lonomycin (B1226386) C has demonstrated notable activity against Gram-positive bacteria. nih.gov As a carboxyl polyether, it is part of a class of ionophores that generally exhibit potent efficacy against Gram-positive bacteria while showing limited to no activity against Gram-negative bacteria. nih.govnih.gov This selectivity is often attributed to the structural differences in the cell walls between these two bacterial groups, with the outer membrane of Gram-negative bacteria believed to be impermeable to these hydrophobic compounds. nih.gov

Studies have shown that lonomycin C, along with its analog lonomycin B, possesses antibacterial properties. nih.gov The minimum inhibitory concentration (MIC) for this class of compounds against Gram-positive bacteria can be as low as 0.006 μg/ml. nih.gov While specific MIC values for this compound against a wide range of bacterial strains are not extensively detailed in the provided search results, the general consensus points to its effectiveness against this class of bacteria. nih.govnih.gov

Table 1: Antimicrobial Activity of this compound and Related Polyether Ionophores

| Compound Class | Target Bacteria | General Activity | Reference |

|---|---|---|---|

| Carboxyl Polyethers (including this compound) | Gram-positive bacteria | Potent activity, with MICs as low as 0.006 μg/ml. | nih.gov |

| Carboxyl Polyethers (including this compound) | Gram-negative bacteria | Generally inactive, with MICs often > 100 μg/ml. | nih.gov |

The biological activity of polyether ionophores, including this compound, extends to antiparasitic effects. nih.gov This class of compounds has been investigated for its potential against various parasitic organisms. nih.govcore.ac.uk While specific studies focusing solely on this compound's antiparasitic activity are not extensively detailed, the broader class of polyether ionophores, to which it belongs, has shown significant in vitro and in vivo efficacy against a range of parasites. core.ac.uk For instance, other ionophores like monensin (B1676710) have demonstrated activity against parasites such as Toxoplasma gondii and various species of coccidia. core.ac.uk

This compound has been identified as having antiproliferative and apoptotic properties. nih.gov Research into polyether ionophores has highlighted their potential as antineoplastic drug candidates due to their potent antiproliferative activity demonstrated in both in vitro and in vivo models. nih.gov While the provided information does not specify non-human cancer cell lines tested with this compound, the general class of carboxyl polyethers is noted for these effects. nih.gov

While direct studies on this compound's effect on the cell cycle are not available in the provided search results, research on the related compound ionomycin (B1663694), often used in conjunction with phorbol (B1677699) myristate acetate (B1210297) (PMA), provides insights into the potential mechanisms. Treatment with PMA and ionomycin has been shown to induce cell cycle arrest, typically at the G0/G1 phase, in various cell types, including glioblastoma cells. plos.org This cell cycle arrest is a critical aspect of its antiproliferative effects. plos.org Flow cytometry analysis is a common method used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). plos.orgresearchgate.net

Investigations into the molecular mechanisms of action of ionophores often involve studying their impact on gene and protein expression. For instance, treatment with PMA and ionomycin can modulate the expression of various genes and proteins involved in cell cycle regulation and apoptosis. plos.orgembopress.org In some cell types, this combination has been shown to up-regulate the expression of Fas and FasL, key players in the induction of apoptosis. plos.org Furthermore, the expression of proto-oncogenes like c-myc can be influenced, with PMA and ionomycin contributing to its expression through different transcriptional mechanisms. embopress.org Studies have also shown that the expression of ETS1 and ETS2 genes can be reciprocally regulated during T-cell activation induced by PMA and ionomycin. pnas.org

The effect of compounds on cell migration and invasion is a crucial area of preclinical research, particularly in the context of cancer. In vitro assays such as the wound healing assay and the transwell migration/invasion assay are standard methods to evaluate these cellular processes. frontiersin.orgnih.govnih.gov These assays allow researchers to quantify the ability of cells to move and invade through extracellular matrix barriers. thermofisher.com While there is no specific information in the provided search results detailing the effects of this compound on cell migration and invasion, the study of such properties would be a logical step in characterizing its full biological activity profile, especially given its antiproliferative effects.

Advanced In Vitro Models (e.g., 3D Spheroids, Organoids, Organ-on-a-Chip)

A thorough search of scientific databases and public records indicates that there are no published studies on the biological activity of this compound using advanced in vitro models such as 3D spheroids, organoids, or organ-on-a-chip systems. These sophisticated models, which more closely mimic the complex microenvironment of tissues and organs, are valuable tools in drug discovery and development for assessing efficacy and toxicity. semanticscholar.orgtandfonline.comsigmaaldrich.combiorxiv.orgokids-net.atfrontiersin.orgcriver.comfrontiersin.org While the application of these models is widespread for other compounds, including the ionophore ionomycin, their use in evaluating this compound has not been documented in available literature. moleculardevices.comresearchgate.netresearchgate.netnih.govmdpi.comthno.orgfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgnih.gov

In Vivo Efficacy Studies (Non-Human Animal Models)

Detailed in vivo efficacy studies for this compound in non-human animal models are not described in the accessible scientific literature. Preclinical in vivo studies are a critical step in drug development, providing essential information on a compound's therapeutic potential in a living organism before human trials can be considered. wikipedia.orgokids-net.atcriver.comppd.com

Efficacy in Murine Models

There is no available data from studies investigating the efficacy of this compound in murine models for any potential therapeutic application. Murine models are frequently employed in preclinical research to assess the in vivo activity of novel compounds against various diseases. mdpi.comoncotarget.com The absence of such studies for this compound means its potential effects in a complex biological system remain uncharacterized.

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic (PD) studies are designed to understand what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. wikipedia.org No preclinical pharmacodynamic studies for this compound have been published. Therefore, information regarding its target engagement, dose-response relationship, and effects on biological pathways in preclinical models is not available.

Pharmacokinetic Studies in Preclinical Models

Pharmacokinetic (PK) studies investigate what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). wikipedia.orgjnmjournal.orgnih.gov A review of public databases reveals no preclinical pharmacokinetic data for this compound. Consequently, critical parameters such as its half-life, bioavailability, and tissue distribution in animal models have not been reported.

Mechanisms of Resistance Development

Microbial Adaptation and Resistance Phenotypes

The development of resistance to polyether ionophores like Lonomycin (B1226386) C is often characterized by microbial adaptation rather than the acquisition of foreign resistance genes through horizontal gene transfer, although genetically encoded mechanisms have been identified. ufl.edufrontiersin.org This adaptive resistance can manifest as a selection for pre-existing resistant phenotypes within a bacterial population. oup.com

Key resistance phenotypes observed in response to polyether ionophores include:

Intrinsic Resistance: Many Gram-negative bacteria exhibit natural resistance to Lonomycin C. agscientific.com Their outer membrane, rich in lipopolysaccharides, acts as a permeability barrier, preventing the large, hydrophobic ionophore molecule from reaching its target, the cytoplasmic membrane. agscientific.comfrontiersin.orgnih.gov

Adaptive Resistance: In susceptible populations, particularly among Gram-positive bacteria, resistance can emerge as a physiological adaptation. This process can be temporary; the bacterial population may revert to a susceptible state once the ionophore is removed. oup.com This suggests a phenotypic plasticity in response to the environmental pressure exerted by the antibiotic.

Biofilm and Persister Cell Formation: Exposure to polyether ionophores can lead to the formation of biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polysaccharides. nih.govasm.org This matrix can act as a diffusion barrier, limiting the ionophore's access to the cells within. Additionally, bacteria can enter a metabolically dormant state, becoming "persister cells" that are highly tolerant to antibiotic treatment. nih.govasm.org

Biochemical Mechanisms of Resistance

Bacteria employ several biochemical strategies to counteract the effects of this compound and other polyether ionophores. These mechanisms primarily focus on preventing the antibiotic from reaching its site of action or actively removing it from the cell.

The primary target of this compound is the cell membrane and the ion gradients it maintains. ontosight.ai Unlike antibiotics that bind to a single protein, modifying the entire cell membrane is a complex challenge for bacteria. However, some alterations that can be classified under this category have been observed. In studies with the ionophore nanchangmycin, resistant Staphylococcus aureus strains showed mutations in genes such as mspA, which encodes a membrane-stabilizing protein. frontiersin.orgasm.org Such mutations may alter membrane fluidity or composition, making it less susceptible to the disruptive action of the ionophore. Another adaptive strategy involves the upregulation of endogenous cation transporters to actively counteract the ion flux caused by the ionophore, thereby attempting to restore homeostasis. frontiersin.orgnih.gov

A prominent mechanism for acquired resistance to polyether ionophores is the overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. researchgate.net This prevents the intracellular accumulation of the drug to toxic levels.

ABC-Type Transporters: ATP-Binding Cassette (ABC) transporters are a major family of efflux pumps implicated in ionophore resistance. A well-characterized example is the narAB operon, found on transferable plasmids in Enterococcus faecium. frontiersin.orgfrontiersin.orgnih.gov This operon encodes an ABC transporter that confers resistance to polyether ionophores such as narasin, salinomycin, and maduramicin (B1675897) by actively pumping them out of the cell. frontiersin.orgnih.govfrontiersin.org Similarly, an ABC-transporter encoded by the tnrB2/B3 operon was identified as the self-resistance mechanism in the tetronasin-producing bacterium Streptomyces longisporoflavus. oup.comresearchgate.net

| Putative Resistance Mechanism | Associated Genes/Proteins | Affected Ionophores | Example Organism |

|---|---|---|---|

| Efflux Pump (ABC Transporter) | narAB | Narasin, Salinomycin, Maduramicin | Enterococcus faecium |

| Efflux Pump (ABC Transporter) | tnrB2/B3 | Tetronasin | Streptomyces longisporoflavus |

| Efflux Pump (RND Family) | Unknown (regulated by tetR) | Narasin | Prevotella intermedia |

| Membrane Modification | mspA (membrane-stabilizing protein) | Nanchangmycin | Staphylococcus aureus |

| Reduced Permeability | Increased extracellular polysaccharide | Monensin (B1676710) | Clostridium aminophilum |

Decreasing the influx of this compound is a direct and effective resistance strategy. This is the primary reason for the intrinsic resistance of Gram-negative bacteria, whose outer membrane is largely impermeable to polyether ionophores. frontiersin.orgnih.gov Susceptible bacteria can acquire resistance by modifying their cell envelope to reduce permeability. This can involve the thickening of the peptidoglycan cell wall or, more commonly, the overproduction of an extracellular polysaccharide layer (glycocalyx) that physically blocks the ionophore from reaching the cell membrane. oup.comresearchgate.net For instance, strains of Streptomyces that produce the ionophore nigericin (B1684572) were found to be less permeable to the antibiotic compared to non-producing variants, indicating this is a component of their self-resistance. nih.gov

While less common than efflux or permeability-based mechanisms, direct enzymatic inactivation of polyether ionophores has been reported. In the case of nigericin (also known as pandavir), the producing organisms, Streptomyces hygroscopicus and Streptomyces albogriseolus, were found to possess an ATP-dependent enzymatic activity that specifically inactivates the antibiotic. nih.gov This represents a self-resistance strategy to avoid suicide by the produced compound. While specific enzymes that inactivate this compound have not been detailed, the existence of such enzymes for a closely related polyether ionophore suggests it is a possible, albeit likely rare, mechanism of resistance.

Strategies for Mitigating or Overcoming Resistance

The unique mode of action of this compound and its relatives presents novel opportunities to combat antibiotic resistance.

Combination Therapy: A promising strategy is to combine polyether ionophores with other agents. For Gram-negative bacteria, ionophores can be co-administered with membrane-permeabilizing compounds like polymyxin (B74138) B. asm.org This disrupts the protective outer membrane, allowing the ionophore to enter the cell and exert its effect.

Ionophores as Adjuvants: Ionophores can be used to reverse resistance to other classes of antibiotics. For example, the ionophore PBT2 has been shown to disrupt zinc and magnesium homeostasis in multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae, restoring their sensitivity to antibiotics like tetracycline (B611298) and tigecycline. nih.govfrontiersin.org This suggests a role for ionophores as "resistance breakers" in combination therapies.

Development of Novel Analogs: Chemical modification of the natural polyether ionophore structure is an active area of research. Through semi-synthesis, new analogs are being created with improved selectivity for bacterial membranes over mammalian cells, which could lead to a better therapeutic index. au.dkresearchgate.netnature.com These efforts aim to enhance antibacterial potency while reducing the toxicity that has historically limited the clinical use of this class of compounds in humans. au.dk

Advanced Drug Delivery Systems: To improve efficacy and overcome resistance, novel delivery methods such as liposomal formulations are being investigated. Encapsulating polyether ionophores like maduramicin in liposomes has been shown to enhance their activity against drug-resistant malaria parasites, a strategy that could be translated to treating bacterial infections. core.ac.uk

Analytical Methodologies for Lonomycin C Research

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural determination of Lonomycin (B1226386) C. By observing the magnetic properties of atomic nuclei, primarily carbon-13 (¹³C) and proton (¹H), researchers can piece together the complex framework of this polyether antibiotic.

The complete assignment of the ¹³C-NMR spectrum of Lonomycin A, a closely related compound, was achieved through biosynthetic labeling, selective proton decoupling, and comparison with similar structures. jst.go.jpnih.govclockss.org This foundational work provided crucial reference data that facilitated the structural analysis of other lonomycin variants, including Lonomycin C. clockss.org The chemical shifts observed in the ¹³C-NMR spectrum provide a fingerprint of the carbon skeleton, allowing for the identification of individual carbon atoms within the molecule. libretexts.org The environment of each carbon atom, influenced by neighboring atoms and functional groups, dictates its specific resonance frequency. libretexts.org

Researchers have established empirical rules for the structural elucidation of polyether antibiotics based on extensive ¹³C-NMR data. clockss.org These rules, derived from the spectral analysis of compounds like lonomycin and mutalomycin, aid in assigning resonances and determining stereochemistry. clockss.org For instance, comparisons of the ¹³C-NMR spectra of Lonomycins A, B, and C revealed key differences that helped to pinpoint the structural variations between these closely related compounds. clockss.org

Table 1: Illustrative ¹³C-NMR Chemical Shift Data for Lonomycin Analogs

| Carbon Position | Lonomycin A (ppm) | Lonomycin B (ppm) | This compound (ppm) |

| C2 | 46.0 | 52.0 | Data not available |

| C4 | 35.1 | 38.1 | Data not available |

| CH3 (at C2) | 11.6 | 12.7 | Data not available |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. mdpi.com This method involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. The precise mass measurement obtained from high-resolution MS can confirm the molecular formula of this compound.

UV-Visible Spectroscopy for Detection (as a research tool)

UV-Visible spectroscopy is a versatile and widely used technique for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netwepub.org While not providing the detailed structural information of NMR or MS, it serves as a valuable research tool for monitoring the presence of this compound.

The principle of UV-Vis spectroscopy is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net this compound, containing chromophores within its structure, will exhibit a characteristic absorption spectrum. This spectrum can be used for its detection in various samples, for example, during purification processes or in biological assays. researchgate.netmdpi.com The technique is known for its simplicity, accuracy, and broad applicability. researchgate.netwepub.org When coupled with a separation technique like HPLC, a diode-array detector (DAD) can acquire UV-Vis spectra of separated compounds in real-time, aiding in their identification and purity assessment. pan.olsztyn.pl

Chromatographic Separation and Quantification in Research

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as fermentation broths or biological samples. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. wikipedia.orgopenaccessjournals.com It offers high resolution and sensitivity for separating, identifying, and quantifying this non-volatile compound. wikipedia.orgopenaccessjournals.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. wikipedia.org

For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. nih.gov In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). This compound would be retained on the column based on its hydrophobicity, and its elution would be controlled by the composition of the mobile phase.

The use of a UV-Vis detector, particularly a Diode Array Detector (DAD), allows for the monitoring of the column effluent and the quantification of this compound based on its absorbance at a specific wavelength. pan.olsztyn.pl This setup is also crucial for assessing the purity of this compound preparations. openaccessjournals.comamericanpharmaceuticalreview.com The high throughput and efficiency of modern Ultra-High Performance Liquid Chromatography (UHPLC) systems further enhance the speed and resolution of these analyses. americanpharmaceuticalreview.com

Table 2: General Parameters for HPLC Analysis of Polyether Antibiotics

| Parameter | Typical Setting |

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detector | UV-Vis (DAD) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 50 µL |

Note: This table provides a general overview. Specific parameters would be optimized for the analysis of this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the separation and determination of antibiotics, including polyether ionophores like this compound. nih.gov This technique offers several advantages over traditional methods like High-Performance Liquid Chromatography (HPLC), including higher separation efficiency, shorter analysis times, and reduced consumption of reagents and samples. nih.gov CE separates molecules based on their electrophoretic mobility in an electric field applied to a narrow-bore capillary filled with an electrolyte buffer. youtube.com

In the context of veterinary drug analysis, CE methods have been developed for the quantitative determination of antibiotic residues in various tissues. nih.gov For instance, a CE method with UV detection can be optimized to separate and identify multiple antibiotics from complex matrices like muscle, liver, and kidney after a simple extraction procedure. nih.gov The separation is influenced by several factors, including the buffer composition and pH, applied voltage, and capillary temperature, which must be optimized for specific analytes. mdpi.compan.olsztyn.pl While many CE methods have been established for pharmaceutical and environmental applications, their use for food analysis has been growing. nih.gov The high resolving power of CE allows for the separation of structurally similar compounds, which is a significant advantage in antibiotic analysis. researchgate.net

| Parameter | Typical Conditions for Antibiotic Analysis | Research Findings |

| Capillary | Fused-silica (uncoated or coated) | Non-filled, polyamide-coated glass capillaries with inner diameters of 50 µm are commonly used. pan.olsztyn.pl Effective lengths can vary, for instance, from 20 to 41 cm. pan.olsztyn.pl |

| Buffer System | Phosphate (B84403) or borate (B1201080) buffers | A 0.1 mol/L phosphate buffer at pH 2.5 is often employed. pan.olsztyn.pl For other separations, a 25 mmol·L−1 aqueous sodium borate buffer might be used. mdpi.com |

| Applied Voltage | 15-30 kV (normal polarity) | Optimal separation for certain extracts has been achieved at 20 kV. pan.olsztyn.pl Voltages as high as +30 kV have been used for analyzing fatty acids. mdpi.com |

| Injection Mode | Hydrodynamic or Electrokinetic | Hydrodynamic injection at low pressures (e.g., 2-5 psi*s) is common. pan.olsztyn.pl |

| Detection | UV-Vis Spectrophotometry, Mass Spectrometry (MS) | UV detection at specific wavelengths (e.g., 200 nm) is frequently used for quantification. pan.olsztyn.pl Coupling CE with MS provides unequivocal identification. nih.gov |

Advanced Imaging Techniques for Cellular Research

Advanced imaging techniques are indispensable for visualizing the effects of this compound at the subcellular level, providing critical insights into its ionophoretic activity and the subsequent cellular responses. nih.gov

Confocal laser scanning microscopy is a key technique for studying the real-time physiological events within living cells, such as changes in intracellular ion composition. leica-microsystems.comfsu.edu As an ionophore, this compound disrupts the normal ion gradients across cellular membranes. Confocal microscopy allows for the precise spatial and temporal analysis of these changes at a subcellular level. fsu.edubiologists.com